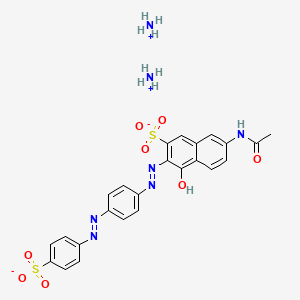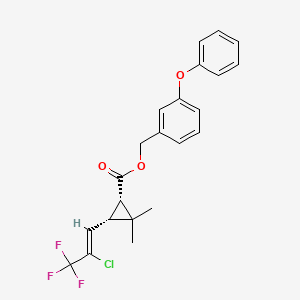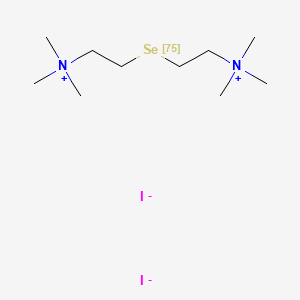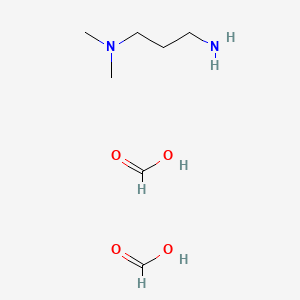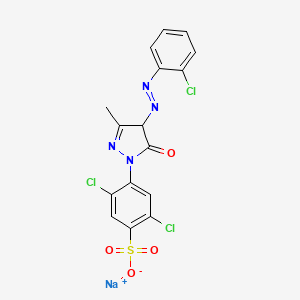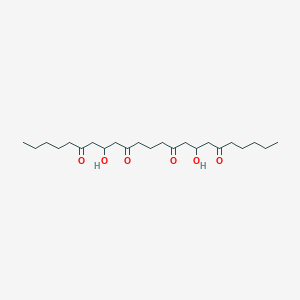
alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile is an organic compound characterized by the presence of a trichlorophenyl group attached to an amino group, which is further connected to a benzeneacetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile typically involves the reaction of 3,4,5-trichloroaniline with benzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux, allowing the nucleophilic substitution to occur, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols, in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile: A simpler analog without the trichlorophenyl group.
3,4,5-Trichloroaniline: Contains the trichlorophenyl group but lacks the benzeneacetonitrile moiety.
Phenylacetonitrile: Similar structure but without the trichlorophenyl substitution.
Uniqueness
Alpha-((3,4,5-Trichlorophenyl)amino)benzeneacetonitrile is unique due to the presence of both the trichlorophenyl and benzeneacetonitrile groups, which confer distinct chemical and biological properties
Properties
CAS No. |
87857-39-4 |
|---|---|
Molecular Formula |
C14H9Cl3N2 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
2-phenyl-2-(3,4,5-trichloroanilino)acetonitrile |
InChI |
InChI=1S/C14H9Cl3N2/c15-11-6-10(7-12(16)14(11)17)19-13(8-18)9-4-2-1-3-5-9/h1-7,13,19H |
InChI Key |
WWOLXOJZGZEKBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)NC2=CC(=C(C(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






